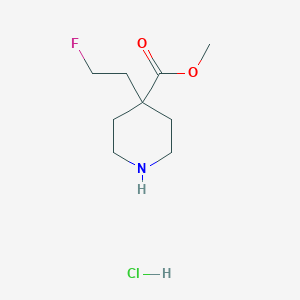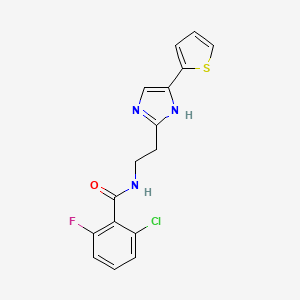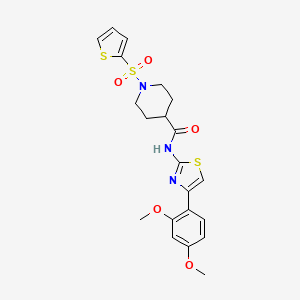![molecular formula C25H23NO5S B2866977 3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866726-27-4](/img/structure/B2866977.png)
3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinolin-4-one core is planar due to the conjugated pi system. The benzenesulfonyl, ethoxy, and (4-methoxyphenyl)methyl groups would add steric bulk and could influence the compound’s reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the sulfonyl group could participate in substitution reactions, and the quinolin-4-one core could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonyl and ethoxy groups could influence the compound’s solubility and reactivity .Scientific Research Applications
PI3K Inhibitors for Idiopathic Pulmonary Fibrosis and Cough Treatment
Compounds closely related to 3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one, such as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors, have been evaluated for treating idiopathic pulmonary fibrosis and cough. These inhibitors have shown promise in early-phase clinical studies, suggesting potential therapeutic applications in treating respiratory conditions (Norman, 2014).
Nucleophilic Reactions of Benzenesulfonyl Compounds
Studies have explored the nucleophilic reactions of compounds containing the benzenesulfonyl group, revealing insights into the chemical behavior and potential synthetic applications of such compounds. These reactions have significant implications for developing new pharmaceuticals and materials (Hamby & Bauer, 1987).
Synthesis of Pyrroloquinoline Derivatives
Research has demonstrated methods for synthesizing pyrroloquinoline derivatives from 4-formylquinolines. Such methodologies are crucial for creating novel compounds that may have various scientific and therapeutic applications (Molina, Alajarín, & Sánchez-Andrada, 1993).
Benzenesulfonyl Additions to Quinones
Addition reactions involving benzenesulfinic acid and quinones have been studied, highlighting the synthetic versatility of benzenesulfonyl compounds in producing hydroquinones and related structures. This research is relevant for developing new chemical entities with potential antioxidative properties (Bruce & Lloyd-Williams, 1992).
Fluorescent Probes for Zinc Detection
Compounds derived from benzenesulfonyl have been used to design fluorescent probes for zinc detection. These probes are significant for biological research, offering tools for studying zinc's role in various physiological processes (Ohshima et al., 2010).
Antimicrobial and Antitubercular Activity
Quinoline-based compounds, including those with benzenesulfonyl groups, have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research contributes to the ongoing search for new therapeutic agents against infectious diseases (Jaso et al., 2005).
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-3-31-20-13-14-23-22(15-20)25(27)24(32(28,29)21-7-5-4-6-8-21)17-26(23)16-18-9-11-19(30-2)12-10-18/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCXOTCUYNSNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2866896.png)
![(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866897.png)
![N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2866898.png)






![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2866913.png)
![6-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2866914.png)
